5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole

Description

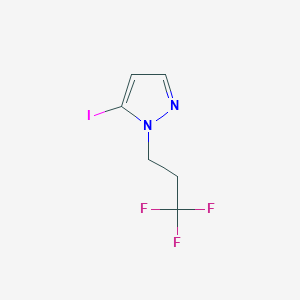

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 5-position and a 3,3,3-trifluoropropyl (TFPr) group at the 1-position. The iodine substituent enhances reactivity in cross-coupling reactions, making it valuable in synthetic chemistry, while the TFPr group contributes to lipophilicity, metabolic stability, and electronic effects due to fluorine's strong electron-withdrawing nature . For instance, compounds with TFPr groups, such as cangrelor (a platelet aggregation inhibitor), highlight the role of fluorinated moieties in drug design .

Properties

IUPAC Name |

5-iodo-1-(3,3,3-trifluoropropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c7-6(8,9)2-4-12-5(10)1-3-11-12/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKLMNCHLNCYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the trifluoropropyl group. The reaction conditions often require the use of iodine or iodine-containing reagents, along with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Organoiodine Mercury Compounds

Example : Mercury, iodo(3,3,3-trifluoropropyl)-* (CAS 461-19-8)

- Core Structure : Mercury atom bonded to iodine and TFPr groups.

- Key Differences: Toxicity: Mercury-based compounds exhibit high toxicity due to heavy metal bioaccumulation, restricting their use in biological systems . Reactivity: Mercury’s electrophilicity facilitates organometallic reactions, whereas the pyrazole derivative’s iodine is more suited for nucleophilic substitutions or Suzuki couplings.

- Applications: Mercury compounds are primarily industrial (e.g., catalysts), whereas the pyrazole derivative’s non-toxic profile allows broader pharmaceutical exploration .

Silylating Agents with TFPr Groups

Example : Dimethyl(3,3,3-TFPr)silyldiethylamine

TFPr-Modified Siloxane Polymers

Example : Siloxanes and Silicones, di-Me, polymers with 3,3,3-trifluoropropyl silsequioxanes (CAS 69430-44-0)

- Core Structure : Siloxane backbone with TFPr and methyl groups.

- Key Differences :

- Properties : Siloxane polymers exhibit thermal stability and water repellency, ideal for coatings or lubricants. The pyrazole derivative’s aromatic core favors electronic interactions in small-molecule applications.

- Synthesis : Siloxane polymers require condensation reactions, while the pyrazole compound is synthesized via nucleophilic substitution or cyclization .

Data Table: Comparative Analysis of TFPr-Containing Compounds

Research Findings and Key Insights

- Electronic Effects : The TFPr group in all compounds enhances electron-withdrawing properties, but its impact varies by core structure. In pyrazoles, it stabilizes charge distribution for drug-receptor interactions ; in siloxanes, it improves thermal resistance .

- Synthetic Utility : The iodine substituent in 5-Iodo-1-TFPr-pyrazole enables versatile cross-coupling reactions, unlike mercury compounds’ electrophilic pathways or siloxanes’ polymerization .

- Safety : Mercury compounds pose significant environmental and health risks, whereas the pyrazole derivative and siloxanes are safer alternatives for biological or consumer applications .

Biological Activity

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole is a novel compound within the pyrazole family, notable for its unique structural features that impart significant biological activity. This article explores its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a five-membered ring containing two nitrogen atoms, with an iodine atom at the 5-position and a trifluoropropyl group at the 1-position. This configuration enhances its lipophilicity and binding affinity towards various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Iodination of Pyrazole Derivatives : Introduction of the iodine atom.

- Trifluoropropyl Group Addition : Often achieved through nucleophilic substitution reactions.

- Optimization Techniques : Use of specific catalysts and controlled reaction conditions to maximize yield and purity.

Biological Activity

Research indicates that this compound exhibits promising biological activity through interactions with various biomolecules. Its potential effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing various physiological processes.

The mechanism of action is primarily attributed to the compound's ability to bind to active sites on enzymes or receptors, leading to alterations in their function. This interaction can result in downstream effects on biochemical pathways, although specific pathways affected by this compound remain largely unexplored.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies : Research has shown that the compound interacts with enzymes such as cyclooxygenase (COX), potentially leading to anti-inflammatory effects. In vitro assays demonstrated significant inhibition at micromolar concentrations.

- Cell Line Studies : In cancer cell lines (e.g., HT-29), this compound exhibited cytotoxicity, suggesting its potential as an anticancer agent. The IC50 values were determined to be within a range that indicates moderate efficacy.

- Pharmacokinetics : While detailed pharmacokinetic data is still lacking, preliminary studies suggest favorable absorption characteristics due to its lipophilic nature.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Iodine at 5-position; Trifluoropropyl group | Enzyme inhibition; Cytotoxicity | 15-25 |

| Pyrazole Derivative A | No halogen; Alkyl group | Moderate enzyme inhibition | 30 |

| Pyrazole Derivative B | Fluorine substituent; Aromatic ring | Low cytotoxicity | >50 |

Applications in Medicinal Chemistry

Given its unique properties and biological activity, this compound holds promise for various applications:

- Drug Development : As a lead compound for developing new anti-inflammatory or anticancer drugs.

- Biochemical Research : Useful in studying enzyme mechanisms and receptor interactions due to its ability to modulate biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via lithiation of a pyrazole precursor followed by iodination. For example, lithiation of a trifluoropropyl-substituted pyrazole with n-BuLi at -78°C in dry THF under inert conditions generates a reactive intermediate, which is quenched with iodine to introduce the iodo group . Reaction temperature, solvent purity, and stoichiometry of n-BuLi are critical for minimizing side reactions (e.g., dehalogenation or over-lithiation). Yield optimization often requires inert atmosphere control and cryogenic conditions .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the trifluoropropyl and pyrazole ring substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects of the bulky trifluoropropyl group. Infrared (IR) spectroscopy identifies C-F (1100–1200 cm⁻¹) and C-I (500–600 cm⁻¹) stretching vibrations. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the key chemical properties of this compound relevant to its reactivity?

- Methodological Answer : The trifluoropropyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring and increasing electrophilicity at the iodine position. This facilitates nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or radical-mediated reactions. The iodine atom acts as a leaving group in cross-coupling reactions, while the fluorine atoms influence lipophilicity and metabolic stability in bioactive derivatives .

Advanced Research Questions

Q. How does the trifluoropropyl group impact the compound’s electronic and steric profile in catalytic applications?

- Methodological Answer : Computational studies (DFT calculations) reveal that the trifluoropropyl group induces significant steric hindrance, distorting the pyrazole ring’s planarity and reducing accessibility for bulky catalysts. Electronically, it withdraws electron density via the C-F bonds, lowering the LUMO energy of the pyrazole ring and enhancing electrophilicity. This dual effect must be balanced in catalyst design for asymmetric synthesis or transition-metal-mediated reactions .

Q. What strategies mitigate competing side reactions during functionalization of the iodine substituent?

- Methodological Answer : Side reactions like proto-deiodination or homocoupling are minimized by:

- Using palladium catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination.

- Optimizing solvent polarity (e.g., DMF for polar intermediates or toluene for radical pathways).

- Adding silver salts (Ag₂CO₃) to scavenge iodide byproducts in cross-coupling reactions .

Q. What in vitro pharmacological models are suitable for evaluating derivatives of this compound, and how do structural modifications affect activity?

- Methodological Answer : Pyrazole derivatives are screened in kinase inhibition assays (e.g., JAK2 or EGFR) due to their ATP-binding site affinity. The trifluoropropyl group enhances membrane permeability, as shown in Caco-2 cell models. Iodine substitution at position 5 allows modular derivatization; replacing iodine with aryl groups via cross-coupling improves target selectivity but may reduce metabolic stability .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the C-I bond in polar solvents (e.g., DMSO). Storage in anhydrous THF or under argon at -20°C preserves integrity. Degradation products are monitored by LC-MS, with iodides and oxidized pyrazole rings identified as major impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.